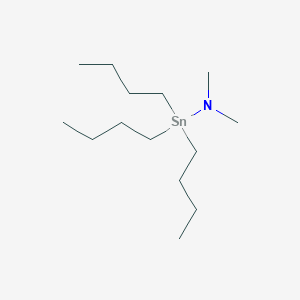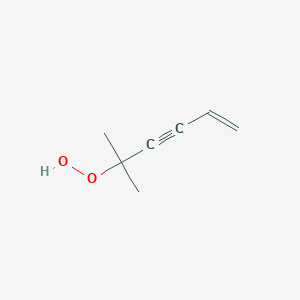
Bunamidine hydrochloride
Descripción general
Descripción
El hidrocloruro de bunamida es un agente antiparasitario veterinario utilizado principalmente para tratar infecciones causadas por tenias, específicamente las del género Taenia. Se clasifica como un taeniacida, lo que significa que mata las tenias in situ. Este compuesto también es efectivo contra otras especies de tenias como Echinococcus granulosus (tenia de perro) e Hymenolepis diminuta (tenia de rata) .
Aplicaciones Científicas De Investigación
El hidrocloruro de bunamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio del comportamiento de los derivados del naftaleno.
Biología: Se estudia el compuesto por sus efectos en los organismos parásitos, particularmente las tenias.
Medicina: La investigación se centra en su posible uso en el tratamiento de infecciones parasitarias en animales.
Industria: El hidrocloruro de bunamida se utiliza en el desarrollo de productos farmacéuticos veterinarios
Mecanismo De Acción
El hidrocloruro de bunamida ejerce sus efectos interfiriendo con el metabolismo energético de las tenias. Interfiere con la capacidad del parásito para mantener su sitio de localización en el intestino del huésped, lo que lleva a la parálisis y la muerte eventual. El compuesto se dirige a vías moleculares específicas involucradas en la producción y mantenimiento de energía del parásito .
Compuestos Similares:
Praziquantel: Otro agente antiparasitario utilizado para tratar infecciones por tenias.
Niclosamida: Se utiliza para tratar infecciones por tenias inhibiendo el metabolismo energético del parásito.
Albendazol: Un agente antiparasitario de amplio espectro eficaz contra diversas infecciones parasitarias.
Singularidad: El hidrocloruro de bunamida es único en su objetivo específico de las tenias y su alta eficacia contra múltiples especies de tenias. A diferencia de otros agentes antiparasitarios, es particularmente eficaz contra las etapas inmaduras y maduras de las tenias .
Análisis Bioquímico
Cellular Effects
The cellular effects of Bunamidine hydrochloride are primarily related to its role as an anthelmintic agent. It is used to treat infections by tapeworm parasites in animals
Molecular Mechanism
It is known to be an anthelmintic agent effective against certain types of tapeworms
Dosage Effects in Animal Models
This compound exhibits >90% efficacy against Taenia spp., Dipylidium spp., Mesocestoides spp., and Diphyllobothrium spp. when administered orally at dosages of 25–50 mg/kg . The efficacy against D. caninum may be erratic .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de hidrocloruro de bunamida implica la reacción de N,N-dibutil-4-hexyloxinaftaleno-1-carboximidamida con ácido clorhídrico. La reacción normalmente ocurre bajo condiciones controladas para asegurar la formación de la sal de clorhidrato .
Métodos de Producción Industrial: La producción industrial de hidrocloruro de bunamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de bunamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados del compuesto.
Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de bunamida en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de naftaleno, mientras que la reducción puede producir derivados de amina reducidos .
Comparación Con Compuestos Similares
Praziquantel: Another anti-parasitic agent used to treat tapeworm infections.
Niclosamide: Used to treat tapeworm infections by inhibiting the parasite’s energy metabolism.
Albendazole: A broad-spectrum anti-parasitic agent effective against various parasitic infections.
Uniqueness: Bunamidine hydrochloride is unique in its specific targeting of tapeworms and its high efficacy against multiple tapeworm species. Unlike some other anti-parasitic agents, it is particularly effective against both immature and mature stages of tapeworms .
Propiedades
IUPAC Name |
N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3748-77-4 (Parent) | |
| Record name | Bunamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046837 | |
| Record name | Bunamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055-55-6 | |
| Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunamidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bunamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)




